molecular formula C15H13Cl2NO B1452504 2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide CAS No. 1311314-64-3

2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide

Cat. No. B1452504
CAS RN: 1311314-64-3
M. Wt: 294.2 g/mol
InChI Key: MOMPYSPOSDWLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide is a chemical compound . It is also known as chloroacetanilide .


Molecular Structure Analysis

The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules . The InChI code for this compound is 1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C8H7Cl2NO , and its molecular weight is 204.05 . The InChI key for this compound is KNVBYGNINQITJC-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide has been studied for its antimicrobial activity. The results of the screening revealed that the compounds showed appreciable antibacterial activity against Gram-positive and Gram-negative bacteria . However, the compounds did not exhibit any potential antifungal activity .

Synthesis of Amide Podands

2-Chloro-N-phenylacetamide, a similar compound, may be used in the preparation of N, N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand .

Preparation of Schiff Base Ligands

2-Chloro-N-phenylacetamide can also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .

Organic Synthesis

Chloroacetamide derivatives, including 2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide, are utilized in organic synthesis, showcasing their versatility in forming various complex molecules.

Synthesis of Acetaminophen Analogs

A series of acetaminophen (APAP) analogs, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2-(3H)-yl)-N-(4-hydroxyphenyl)alkane-carboxamides, bearing a heterocyclic moiety linked to the p-acylaminophenol fragment, were prepared in a general project to develop APAP analogs with modulated pharmacokinetic profiles .

Anti-Cancer Activity

Studies describe the synthesis of 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide derivatives through condensation of 2-chloro-N-phenyl acetamides with acridone molecule. All the synthesized compounds were screened for their anti-cancer activity against three diverse cell lines including breast (MCF-7), cervical (HeLa) and lung adenocarcinoma (A-549) employing standard MTT assay .

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements for this compound include P264, P280, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

2-chloro-N-[(3-chlorophenyl)-phenylmethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c16-10-14(19)18-15(11-5-2-1-3-6-11)12-7-4-8-13(17)9-12/h1-9,15H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMPYSPOSDWLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.